molecular formula C19H18N2OS B1212130 [2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone

[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone

Cat. No. B1212130
M. Wt: 322.4 g/mol
InChI Key: FOPCJACNGCGECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(5-methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone is a member of quinolines.

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

  • A study examined the electronic absorption, excitation, and fluorescence properties of compounds closely related to [2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone. These properties were analyzed in various solvents, revealing dual fluorescence with weak charge transfer separation. Quantum chemistry calculations were utilized to understand the stabilization of these compounds through intramolecular hydrogen bonds, which significantly affect their molecular orbitals (Al-Ansari, 2016).

Synthetic Methods and Chemical Reactivity

  • Research on the synthesis of similar quinoline derivatives provides insight into the chemical reactivity and potential synthetic pathways for the compound . One study detailed the synthesis of a derivative through simultaneous double C2/C3 functionalization of the quinoline molecule (Belyaeva et al., 2018). Another research focused on the base catalyzed hydrolysis of quinoline Schiff base iron(II) iodide complexes, offering valuable information about the reactivity of quinoline derivatives in different solvent conditions (Mohamad & Adam, 2013).

Crystallographic and Conformational Analysis

  • Studies involving crystallographic and conformational analyses of similar compounds provide insights into the structural properties. For instance, an investigation into the crystal structure and DFT study of related compounds has been conducted, which helps in understanding the molecular structures and physicochemical properties of such quinolinyl methanones (Huang et al., 2021).

Pharmaceutical Research

  • Although explicit information on [2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone in pharmaceutical research is limited, related compounds have been studied for their neuroprotective potential. For example, research on mGlu1 and mGlu5 receptor antagonists, which include quinolinyl methanone derivatives, suggests potential applications in neurological disorders (Szydlowska et al., 2007).

properties

Product Name

[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

[2-(5-methylthiophen-2-yl)quinolin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H18N2OS/c1-13-8-9-18(23-13)17-12-15(19(22)21-10-4-5-11-21)14-6-2-3-7-16(14)20-17/h2-3,6-9,12H,4-5,10-11H2,1H3

InChI Key

FOPCJACNGCGECH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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